1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Overview
Description
1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 3-methylbutan-1-one moiety
Preparation Methods
The synthesis of 1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a piperazine derivative is reacted with a 3,5-dimethoxybenzaldehyde and a suitable ketone under acidic conditions . The reaction typically proceeds at room temperature and can be monitored using thin-layer chromatography (TLC).
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using catalysts, varying the temperature, and employing different solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and have been studied for their antibacterial activity.
N-aryl-N’-pyrimidin-4-yl ureas: These compounds are potent inhibitors of receptor tyrosine kinases and have applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)9-18(21)20-7-5-19(6-8-20)13-15-10-16(22-3)12-17(11-15)23-4/h10-12,14H,5-9,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWLLHYKHCBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366769 | |
Record name | 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-15-6 | |
Record name | 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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